2H-Pyran-2-one, 4-methyl-6-pentyl-
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Overview
Description
2H-Pyran-2-one, 4-methyl-6-pentyl- is a heterocyclic organic compound with the molecular formula C11H16O2. It is a derivative of 2H-pyran-2-one, featuring a methyl group at the 4-position and a pentyl group at the 6-position.
Preparation Methods
The synthesis of 2H-Pyran-2-one, 4-methyl-6-pentyl- can be achieved through several methods. One common synthetic route involves the reaction of 4-methyl-2H-pyran-2-one with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2H-Pyran-2-one, 4-methyl-6-pentyl- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2H-Pyran-2-one, 4-methyl-6-pentyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential in developing new pharmaceuticals due to its bioactive properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-methyl-6-pentyl- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes . The compound’s molecular structure allows it to bind to specific proteins, leading to the inhibition of their function and subsequent biological effects .
Comparison with Similar Compounds
2H-Pyran-2-one, 4-methyl-6-pentyl- can be compared with other similar compounds, such as:
6-Pentyl-2H-pyran-2-one: This compound lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.
4-Methyl-2H-pyran-2-one: This compound lacks the pentyl group at the 6-position, resulting in different physical and chemical properties.
2H-Pyran-2-one: The parent compound without any substituents, which serves as a basic building block for various derivatives.
The uniqueness of 2H-Pyran-2-one, 4-methyl-6-pentyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
55510-47-9 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-methyl-6-pentylpyran-2-one |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-10-7-9(2)8-11(12)13-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
GBYBTBXDHBXDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=CC(=O)O1)C |
Origin of Product |
United States |
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